molecular formula C10H12BrNO3 B13815818 5-Bromo-2-(2-hydroxypropoxy)benzamide

5-Bromo-2-(2-hydroxypropoxy)benzamide

Cat. No.: B13815818
M. Wt: 274.11 g/mol
InChI Key: GWNIMRXOQQOZJL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxypropoxy)benzamide is a chemical reagent designed for research applications in medicinal chemistry and microbiology. While direct literature on this specific molecule is limited, it is structurally related to the salicylanilide class of compounds, particularly N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are recognized for their significant biological activities . Research on these closely related benzamide structures has demonstrated potent effects against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for this compound family is an area of active investigation, with some benzamide-based inhibitors known to target the essential bacterial cell division protein FtsZ, disrupting the formation of the Z-ring and preventing bacterial replication . Furthermore, analogous compounds have shown promising in vitro anti-inflammatory activity through protease inhibition, exhibiting superior efficacy in trypsin inhibition assays compared to standard controls like acetylsalicylic acid . The presence of the hydroxypropoxy side chain may also offer a potential handle for further chemical modification or for modulating the compound's physicochemical properties. This reagent provides researchers with a valuable building block for developing novel antimicrobial and anti-inflammatory agents, exploring structure-activity relationships, and investigating mechanisms to overcome antibiotic resistance.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-2-(2-hydroxypropoxy)benzamide

InChI

InChI=1S/C10H12BrNO3/c1-6(13)5-15-9-3-2-7(11)4-8(9)10(12)14/h2-4,6,13H,5H2,1H3,(H2,12,14)

InChI Key

GWNIMRXOQQOZJL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)Br)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Hydroxypropoxy)benzamide

While specific detailed protocols for 2-(2-hydroxypropoxy)benzamide are less frequently reported, it is generally prepared by etherification of 2-hydroxybenzamide with an appropriate 2-hydroxypropyl halide or epoxide under basic conditions. This step introduces the hydroxypropoxy substituent ortho or para to the amide group.

Bromination to Form 5-Bromo-2-(2-hydroxypropoxy)benzamide

The key step in preparing this compound involves electrophilic aromatic substitution bromination of the precursor. The following outlines the typical conditions and reagents used based on available literature and industrial practices:

Parameter Details
Starting material 2-(2-hydroxypropoxy)benzamide
Brominating agent N-Bromosuccinimide (NBS) or bromine (Br2)
Solvent Tetrahydrofuran (THF), Acetonitrile (MeCN), or other polar aprotic solvents
Temperature 0°C to 30°C (controlled to avoid over-bromination)
Reaction time 1 to 3 hours
Work-up Solvent removal under reduced pressure, filtration, recrystallization
Yield Typically >50% (varies by scale and conditions)

The bromination is performed at low temperatures (0 to 10°C) to ensure regioselectivity and minimize side reactions. NBS is often preferred for mild bromination conditions. After completion, the reaction mixture is concentrated and purified by recrystallization or filtration to isolate the desired 5-bromo derivative.

Alternative Synthetic Routes and Related Derivatives

Research literature indicates that derivatives of 5-bromo-2-hydroxybenzamide have been synthesized by reacting 5-bromo-2-hydroxybenzamide with α-halogenated acid esters, followed by hydrazine treatment to form hydrazides and subsequent condensation to hydrazones. While these derivatives differ from this compound, the methodologies highlight the synthetic flexibility around the 5-bromo-2-hydroxybenzamide core.

Industrial Scale-Up Considerations

A practical industrial process for related brominated benzamide intermediates involves:

  • Using readily available starting materials such as dimethyl terephthalate.
  • Multi-step synthesis including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.
  • Employing controlled bromination with NBS at low temperatures to achieve high yield and purity.
  • Scale-up to batches of 70 kg with total yields around 24% across multiple steps, showing feasibility for mass production.

Though this process is for a related brominated benzoic acid derivative, the principles of controlled bromination and purification are applicable to this compound preparation.

Analytical Characterization

The identity and purity of this compound are confirmed by:

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Yield Notes
Etherification of 2-hydroxybenzamide 2-hydroxypropyl halide, base (e.g., K2CO3), solvent (acetone/DMF) 60-80% Introduces hydroxypropoxy group
Bromination NBS or Br2, THF or MeCN, 0-10°C, 1-3 h >50% Selective 5-position bromination
Purification Solvent removal, recrystallization High purity obtained Confirmed by NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxypropoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-2-(2-hydroxypropoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxypropoxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxypropoxy group can enhance its binding affinity through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents Biological Activity (Target) Potency (EC₅₀/IC₅₀) Reference
5-Bromo-2-(2-hydroxypropoxy)benzamide -Br, -O-(2-hydroxypropyl) Not explicitly reported N/A
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) -Br, -tetrazolyl, -4-OCH₃ GPR35 agonist 0.059 μM
5-Bromo-2-(3-fluoropropoxy)-N-{2-(piperidin-1-yl)ethyl}benzamide (3b) -Br, -O-(3-fluoropropyl) Sigma receptor binding (Preclinical) Not quantified
N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide -Br, -OH, -thiazolyl Antibacterial (GroEL/ES inhibition) Potent biofilm inhibition
5-Bromo-2-(cyclopropanecarboxamido)benzamide (3) -Br, -cyclopropanecarboxamido Anticancer (Quinazolinone precursor) Yield: 91%
Key Observations:
  • Bromo Substituent : Common across analogs, likely enhancing electrophilic interactions with biological targets .
  • Oxyalkyl Side Chains : Hydroxypropoxy (target compound) vs. fluoropropoxy (3b) vs. methoxy (56). Hydroxypropoxy may improve water solubility compared to fluoropropoxy, while methoxy in compound 56 enhances GPR35 agonism .
  • Functional Groups : Tetrazolyl (56) and thiazolyl () groups increase potency in GPCR and antibacterial targets, respectively, via hydrogen bonding or aromatic stacking .

Structure-Activity Relationship (SAR) Trends

  • Positional Effects :
    • Para-substituted methoxy (e.g., compound 56) maximizes GPR35 activity, while meta-substitutions reduce potency .
    • Hydroxypropoxy at the 2-position (target compound) may mimic salicylate scaffolds, which are common in anti-inflammatory and antimicrobial agents .
  • Chain Length and Polarity: Longer alkyl chains (e.g., tetradecanoylamino in ) enhance PCAF HAT inhibition, but hydroxypropoxy balances hydrophilicity and target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound logP PSA (Ų) Solubility Reference
This compound ~2.3* ~75.9* Moderate (aqueous)
N-(5-Bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) 1.5 98.7 Low (DMSO-soluble)
5-Bromo-2-hydroxybenzamide derivatives 1.8–2.5 70–85 Variable

*Estimated based on (similar hydroxamic acid analogs).

Key Insights:
  • The hydroxypropoxy group in the target compound likely increases polar surface area (PSA) compared to methoxy or halogenated analogs, improving aqueous solubility .
  • Lower logP values correlate with reduced membrane permeability but better solubility, critical for oral bioavailability .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-hydroxypropoxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 5-bromo-2-hydroxybenzamide and 2-hydroxypropyl bromide (or related reagents) under basic conditions. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity .
  • Solvent and temperature : Dimethylformamide (DMF) at 60–80°C facilitates efficient mixing and reaction progression .
  • Workup : Purification via recrystallization (e.g., methanol or ethyl acetate) yields high-purity products, as evidenced by melting points and spectral data .

Example Protocol :

Starting MaterialReagentConditionsYield
5-Bromo-2-hydroxybenzamide2-Hydroxypropyl bromide, K₂CO₃DMF, 70°C, 12h70–78%

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • IR Spectroscopy : Confirm the presence of amide (C=O at ~1660–1680 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups .
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.4 ppm), NH₂ (δ ~8.4 ppm, exchangeable with D₂O), and the hydroxypropoxy side chain (δ 3.5–5.7 ppm) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₂BrNO₃) with ≤0.5% deviation in C/H/N percentages .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states for functionalizing the benzamide core. For example:

  • Reaction Path Search : Identify feasible sites for electrophilic substitution (e.g., bromine or methoxy groups) using Fukui indices .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction rates and selectivity .
  • Validation : Compare computed IR/NMR spectra with experimental data to confirm predicted structures .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Crystallographic Ambiguity : Use SHELXL for refining high-resolution X-ray data, especially for resolving disordered hydroxypropoxy conformers .
  • Spectral Overlaps : Employ 2D NMR (e.g., COSY, HSQC) to deconvolute overlapping aromatic or side-chain proton signals .
  • Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in the hydroxypropoxy group .

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